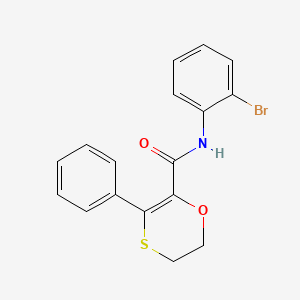
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a thiophene ring, making it a unique structure in the realm of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a phenol derivative under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is then introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a thiophene boronic acid or thiophene stannane is used as the coupling partner.
Final Assembly: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazine or thiophene rings are replaced with other groups. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a molecular probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This compound shares a similar benzoxazine core but differs in the substituents attached to the ring.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in the specific ring systems and functional groups present.
N-(3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide): This compound has a similar amide functional group but differs in the heterocyclic ring structure.
Uniqueness
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide is unique due to its specific combination of a benzoxazine ring fused with a thiophene ring. This unique structure imparts distinct electronic and chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H12N2O3S |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C14H12N2O3S/c1-8-13(17)16-11-6-10(2-3-12(11)19-8)15-14(18)9-4-5-20-7-9/h2-8H,1H3,(H,15,18)(H,16,17) |
Clé InChI |
AEIBOPHFJDRMOT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12175957.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12175961.png)
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid](/img/structure/B12175967.png)
![6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12175972.png)
![2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175980.png)
![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12175988.png)
![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12175994.png)
methanone](/img/structure/B12175998.png)






